Meatmc
Overview
Description
Meat is the flesh of certain animal species that is used as food by humans. It includes many tissues and edible parts, although the main tissue is the muscle. Meat is composed of approximately 72–75% water, 21% nitrogenous compounds (19% proteins and 1.5% nonprotein nitrogen compounds), 2.5–5% lipids, and 1% non-nitrogenous compounds (vitamins and carbohydrates) .
Preparation Methods
The preparation of meat involves various processes, including slaughtering, butchering, and processing. The synthetic routes and reaction conditions for meat preparation are not applicable in the traditional chemical sense. industrial production methods include:
Curing: The addition of salt, nitrates, and other preservatives to enhance flavor and shelf life.
Fermentation: The use of beneficial bacteria to develop flavor and preserve the meat.
Chemical Reactions Analysis
Meat undergoes several chemical reactions during processing and cooking:
Maillard Reaction: A complex group of reactions between amino acids and reducing sugars that lead to the formation of flavor compounds and browning.
Lipid Oxidation: The degradation of lipids leading to the formation of volatile compounds that contribute to flavor and aroma.
Protein Denaturation: The alteration of protein structure due to heat, leading to changes in texture and flavor
Scientific Research Applications
Meat and its components have various scientific research applications:
Chemistry: Analysis of volatile organic compounds to understand flavor and aroma profiles.
Biology: Study of muscle composition and the effects of different diets on meat quality.
Medicine: Research on the nutritional value of meat and its impact on human health.
Industry: Development of new meat products and improvement of processing techniques
Mechanism of Action
The mechanism of action of meat components involves various biochemical pathways:
Flavor Compounds: Formation through Maillard reactions and lipid oxidation.
Nutritional Impact: Proteins, lipids, and vitamins in meat contribute to human nutrition by providing essential amino acids, fatty acids, and micronutrients
Comparison with Similar Compounds
Meat can be compared with other protein-rich foods such as fish, poultry, and plant-based proteins:
Fish: Generally contains higher levels of omega-3 fatty acids.
Poultry: Often leaner with lower fat content.
Plant-Based Proteins: Lack certain essential amino acids found in meat but are rich in fiber and other nutrients
Properties
IUPAC Name |
[(1R)-1-propan-2-yloxycarbonyloxyethyl] (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O8S2/c1-9(2)12-7-36-19-15(25-17(28)14(26-32-6)13-8-37-21(23)24-13)18(29)27(19)16(12)20(30)34-11(5)35-22(31)33-10(3)4/h8,10-11,15,19H,1,7H2,2-6H3,(H2,23,24)(H,25,28)/b26-14-/t11-,15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOFNYGZIUTBU-JXCKPUJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=C)C)OC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-04-2 | |
Record name | ((1-Methyl)ethoxycarbonyloxy)-ethyl 7-(2-(2-amino-4-thiazole)-2-methoxyaminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137778042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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